molecular formula C9H15NO2S B7858923 2,2-Dimethoxy-N-(thiophen-2-ylmethyl)ethanamine

2,2-Dimethoxy-N-(thiophen-2-ylmethyl)ethanamine

Cat. No.: B7858923
M. Wt: 201.29 g/mol
InChI Key: FOYSLXMZNZUMPG-UHFFFAOYSA-N
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Description

2,2-Dimethoxy-N-(thiophen-2-ylmethyl)ethanamine is a chemical compound characterized by its unique structure, which includes a thiophene ring attached to an ethanamine backbone with two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethoxy-N-(thiophen-2-ylmethyl)ethanamine typically involves the reaction of thiophen-2-ylmethylamine with 2,2-dimethoxyethanal under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane is common.

Industrial Production Methods: On an industrial scale, the production of this compound may involve larger reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry techniques can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethoxy-N-(thiophen-2-ylmethyl)ethanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Dimethoxy-N-(thiophen-2-ylmethyl)ethanamine has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

  • Industry: The compound is used in the manufacturing of various chemical products, including dyes, polymers, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2,2-Dimethoxy-N-(thiophen-2-ylmethyl)ethanamine exerts its effects depends on its molecular targets and pathways involved. For example, in medicinal applications, the compound may interact with specific enzymes or receptors, leading to desired biological outcomes. The exact mechanism can vary based on the context in which the compound is used.

Comparison with Similar Compounds

2,2-Dimethoxy-N-(thiophen-2-ylmethyl)ethanamine is similar to other compounds that contain thiophene rings and amine functionalities. Some of these similar compounds include:

  • 2-Thiophenemethylamine: This compound lacks the methoxy groups present in this compound, leading to different chemical properties and reactivity.

  • 2,2-Dimethoxy-N-(thiophen-3-ylmethyl)ethanamine: This compound has a similar structure but with a different position of the thiophene ring, resulting in distinct chemical behavior.

Properties

IUPAC Name

2,2-dimethoxy-N-(thiophen-2-ylmethyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2S/c1-11-9(12-2)7-10-6-8-4-3-5-13-8/h3-5,9-10H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYSLXMZNZUMPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNCC1=CC=CS1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Thiophene-2-carboxaldehyde (22.4g, 200 mmol) was dissolved in anhydrous ethanol (200 mL) and treated with 2,2-dimethoxyethanamine (26.6 g, 200 mmol) and para-toluenesulfonic acid hydrate (0.1 g, catalytic) and the mixture heated to reflux for 4 h. The reaction was allowed to cool down to room temperature and sodium borohydride (7.6 g, 200 mmol) was added in small portions to the reaction. Following complete addition, the reaction was stirred at room temperature for 15 min, then at reflux for 2 h. The reaction was allowed to cool down to room temperature and all the volatiles removed in vacuo. The residue was dissolved in ethyl acetate and was washed with saturated aqueous sodium bicarbonate, water and brine. The organic layer was then dried with sodium sulfate, passed through a pad of silica gel, concentrated and placed on a vacuum line to afford an off-white solid. Yield=40.1 g. MS (M+H)+ 202.
Quantity
22.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
26.6 g
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
7.6 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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